molecular formula C15H15NO3S B4547187 methyl 2-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}benzoate

methyl 2-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}benzoate

Cat. No.: B4547187
M. Wt: 289.4 g/mol
InChI Key: GOGOGSJXPBCWFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}benzoate is an organic compound that belongs to the class of benzoates It features a thienyl group, which is a sulfur-containing heterocycle, attached to a benzoate moiety through an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}benzoate typically involves the following steps:

    Formation of the Amide Bond: The reaction between 4,5-dimethyl-3-thiophenecarboxylic acid and methyl 2-aminobenzoate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) can yield the desired amide.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, and employing industrial-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Methyl 2-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the development of materials with specific electronic properties.

Mechanism of Action

The mechanism of action of methyl 2-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thienyl group can participate in π-π interactions, while the amide linkage can form hydrogen bonds, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-{[(4-methyl-3-thienyl)carbonyl]amino}benzoate: Similar structure but with a single methyl group on the thienyl ring.

    Methyl 2-{[(4,5-dimethyl-2-thienyl)carbonyl]amino}benzoate: Similar structure but with the methyl groups on different positions of the thienyl ring.

Uniqueness

Methyl 2-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}benzoate is unique due to the specific positioning of the methyl groups on the thienyl ring, which can influence its chemical reactivity and interaction with biological targets. This structural feature may impart distinct electronic properties and steric effects, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

methyl 2-[(4,5-dimethylthiophene-3-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3S/c1-9-10(2)20-8-12(9)14(17)16-13-7-5-4-6-11(13)15(18)19-3/h4-8H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOGOGSJXPBCWFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1C(=O)NC2=CC=CC=C2C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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